2-(4-Methylphenyl)oxetane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5583-71-1 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-(4-methylphenyl)oxetane |
InChI |
InChI=1S/C10H12O/c1-8-2-4-9(5-3-8)10-6-7-11-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
MRLRPXORUHJYDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCO2 |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 2 4 Methylphenyl Oxetane and Oxetane Systems
Ring-Opening Reactions of Oxetanes
The cleavage of the C-O bonds in the oxetane (B1205548) ring can be initiated by electrophilic or nucleophilic species, leading to a diverse array of functionalized products. These reactions are fundamental to the application of oxetanes as synthetic intermediates. magtech.com.cn
Cationic ring-opening polymerization (CROP) is a prominent reaction of oxetanes, yielding polyethers. The process is typically initiated by strong acids or, more commonly in industrial applications, by photoinitiators that generate cationic species upon irradiation. utoledo.edu The mechanism involves the protonation or activation of the oxetane oxygen, followed by nucleophilic attack of a monomer on the resulting oxonium ion.
The kinetics of photoinitiated CROP of oxetanes are complex and have been studied extensively. Upon exposure to UV radiation, a photoinitiator generates a strong acid, which then protonates the oxygen atom of the oxetane monomer, forming a secondary oxonium ion. This initiation step is followed by propagation, where another monomer molecule attacks one of the α-carbons of the activated ring. nih.gov
A characteristic feature of the cationic polymerization of some oxetanes is the presence of an induction period, a delay before rapid polymerization occurs. This has been attributed to the formation of a stable tertiary oxonium ion intermediate. However, for many oxetane monomers, polymerization proceeds smoothly after this initial phase until high conversion is achieved. nih.gov The polymerization rate can be influenced by factors such as initiator concentration and irradiation intensity. For instance, in the polymerization of octamethylcyclotetrasiloxane, an increase in the concentration of the diphenyl iodonium (B1229267) hexafluorophosphate (B91526) (DPI) photoinitiator and longer irradiation times lead to higher conversion and molecular weight. nih.gov
The kinetics of these polymerizations can be monitored in real-time using techniques like Fourier-transform infrared spectroscopy (FTIR), which tracks the disappearance of the characteristic oxetane ether band.
Table 1: Kinetic Data for Photoinitiated Cationic Polymerization of Cyclic Ethers
| Monomer | Initiator System | Conversion (%) | Time (s) | Reference |
|---|---|---|---|---|
| Cyclohexene Oxide | DPI/Benzophenone | >90 | <100 | nih.gov |
This table presents representative kinetic data for the photoinitiated cationic polymerization of different cyclic ethers to illustrate typical reaction profiles.
Substituents on the oxetane ring have a profound effect on the kinetics and mechanism of CROP. The reactivity of an oxetane monomer in CROP is influenced by three main factors: the basicity of the oxygen atom, the ring strain, and steric hindrance around the reactive centers. nih.gov Electron-donating groups, such as the 4-methylphenyl group, are expected to increase the nucleophilicity of the oxetane oxygen, potentially accelerating the initiation and propagation steps. Conversely, bulky substituents can sterically hinder the approach of the incoming monomer, thereby slowing down the polymerization rate.
For 2-substituted oxetanes, the attack of the incoming monomer can occur at either the C2 or C4 position. The regioselectivity of this attack is governed by a combination of steric and electronic factors. In the case of 2-phenyloxetane (B1633447), the phenyl group can stabilize a positive charge at the C2 position, favoring attack at this site. The 4-methyl group on the phenyl ring in 2-(4-methylphenyl)oxetane would further enhance this electronic stabilization.
Oxetanes can undergo ring-opening through nucleophilic attack, although they are generally less reactive towards nucleophiles than the more strained epoxides. magtech.com.cn Strong nucleophiles are typically required, and the reaction often necessitates activation by a Lewis or Brønsted acid. magtech.com.cn The regioselectivity of nucleophilic attack on unsymmetrically substituted oxetanes like this compound is a key consideration.
Under neutral or basic conditions, strong nucleophiles, such as organolithium reagents or Grignard reagents, tend to attack the less sterically hindered α-carbon (C4). magtech.com.cn However, in the presence of an acid, the oxetane oxygen is protonated, and the reaction proceeds via an SN1-like mechanism. In this case, the nucleophile attacks the more substituted α-carbon (C2) due to the greater stabilization of the developing positive charge by the substituent. For this compound, the 4-methylphenyl group would strongly favor the development of a positive charge at the C2 position, directing nucleophilic attack to this site under acidic conditions. magtech.com.cn
A variety of nucleophiles have been employed for the ring-opening of oxetanes, including amines, thiols, and carbon nucleophiles, leading to the formation of 1,3-difunctional compounds. magtech.com.cnresearchgate.net
Table 2: Regioselectivity of Nucleophilic Ring-Opening of 2-Substituted Oxetanes
| Oxetane | Nucleophile/Conditions | Major Product (Attack at) | Reference |
|---|---|---|---|
| 2-Phenyloxetane | Tris(2-chlorophenyl)borate | C-Alkylated (C2) | researchgate.net |
| 2-Vinyloxetane | Dithiophosphoric Acid | Z-Homoallylic alcohol | thieme-connect.de |
This table illustrates the regiochemical outcome of nucleophilic ring-opening for different substituted oxetanes under various conditions.
Oxetanes can undergo ring expansion reactions to form five-membered heterocyclic systems, most notably tetrahydrofurans. These reactions often proceed via the formation of an ylide intermediate, followed by a rearrangement. For example, the reaction of 2-phenyloxetane with photochemically generated carbenes from aryldiazoacetates can lead to the diastereoselective formation of 2,3-disubstituted tetrahydrofurans. This type of reaction proceeds without the need for metal catalysts and often results in high yields and diastereoselectivities. google.com
The mechanism of these ring expansions is a subject of ongoing research, but it is generally accepted that the initial step involves the reaction of the oxetane oxygen with a carbene to form an oxonium ylide. This is followed by a magtech.com.cnlibretexts.org- or magtech.com.cnnih.gov-sigmatropic rearrangement to afford the expanded ring system. The stereochemical outcome of the reaction is often dependent on the nature of the substituents on both the oxetane and the carbene precursor.
Cationic Ring-Opening Polymerization Mechanisms of Oxetanes
Reactions of Oxetanes with Organometallic Reagents
Organometallic reagents, particularly Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that can open the oxetane ring. pressbooks.pub Due to the lower ring strain of oxetanes compared to epoxides, these reactions often require more forcing conditions, such as elevated temperatures. pressbooks.pub
The reaction typically proceeds via nucleophilic attack of the carbanionic portion of the organometallic reagent on one of the α-carbons of the oxetane ring. For unsymmetrical oxetanes, the attack generally occurs at the less substituted carbon. masterorganicchemistry.com Following the initial ring-opening, an acidic workup is required to protonate the resulting alkoxide and yield the corresponding alcohol. masterorganicchemistry.com For example, the reaction of an oxetane with a Grignard reagent produces a primary alcohol with a carbon chain extended by three carbons. masterorganicchemistry.com
The reaction of this compound with a Grignard reagent would be expected to primarily yield a 4-(4-methylphenyl)alkan-1-ol, resulting from attack at the C4 position. However, the presence of the bulky 2-substituent and the potential for competing reactions must be considered. While Grignard reagents are highly effective, other organometallic compounds, such as organocuprates, may exhibit different reactivity and selectivity profiles.
Table 3: Products from the Reaction of Oxetanes with Organometallic Reagents
| Oxetane | Organometallic Reagent | Product | Reference |
|---|---|---|---|
| Oxetane | Isopentylmagnesium bromide | 6-Methyl-1-heptanol | masterorganicchemistry.com |
| Aldehyde | Methylmagnesium bromide | Secondary Alcohol | |
| Ketone | Phenylmagnesium chloride | Tertiary Alcohol |
This table provides examples of the types of products formed from the reaction of organometallic reagents with oxetanes and related carbonyl compounds for comparative purposes.
Catalytic Transformations Involving Oxetanes
The inherent ring strain of the oxetane moiety allows for a diverse range of catalytic transformations, primarily involving the cleavage of the C-O bonds. These reactions provide access to highly functionalized acyclic compounds. For 2-aryloxetanes like this compound, the benzylic C2-O bond is particularly susceptible to cleavage due to the stabilization of potential cationic or radical intermediates by the aryl group.
One significant class of transformations is the catalytic ring-opening with nucleophiles. Lewis acids are common catalysts for activating the oxetane ring. For instance, Indium(III) triflate (In(OTf)₃) has been shown to be an effective catalyst for the intramolecular cyclization of 3-amido oxetanes to form 2-oxazolines under mild conditions. acs.orgacs.orgnih.gov This process involves the activation of the oxetane oxygen by the Lewis acid, followed by an intramolecular attack of the amide group. nih.gov
Frustrated Lewis pairs (FLPs), such as the combination of B(C₆F₅)₃ and a hydrosilane, have been employed for the reductive opening of oxetanes. acs.org This metal-free system can lead to a simple hydrosilylative ring-opening or, in the case of 3-aryloxetanes, an unexpected double hydrosilylation accompanied by aryl migration. acs.org
Furthermore, transition metals catalyze a variety of oxetane transformations. A notable example is the regioselective ring-opening of 2-aryloxetanes using aryl borates, which proceeds without a transition metal catalyst but offers a mild and neutral alternative to acid-catalyzed methods. acs.org This reaction provides access to valuable β-aryloxy alcohols.
The following table summarizes the catalytic ring-opening of (R)-2-phenyloxetane with various aryl borates, a reaction directly analogous to how this compound would be expected to react.
Table 1: Catalytic Ring-Opening of (R)-2-Phenyloxetane with Aryl Borates
| Entry | Aryl Borate | Product | Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|---|
| 1 | Tris(phenyl)borate | 3-phenoxy-1-phenylpropan-1-ol | 30 | 85:15 |
| 2 | Tris(4-chlorophenyl)borate | 3-(4-chlorophenoxy)-1-phenylpropan-1-ol | 41 | 90:10 |
| 3 | Tris(2-chlorophenyl)borate | 3-(2-chlorophenoxy)-1-phenylpropan-1-ol | 35 | 93:7 |
| 4 | Tris(4-methoxyphenyl)borate | 3-(4-methoxyphenoxy)-1-phenylpropan-1-ol | 25 | 88:12 |
Data sourced from Bertolini et al. (2008). researchgate.net
Mechanistic Investigations of Oxetane Reactivity
The mechanism of oxetane ring-opening is highly dependent on the reaction conditions and the nature of the catalyst and substrate. For unsymmetrical oxetanes, the regioselectivity of the nucleophilic attack is a key consideration, governed by both steric and electronic effects. magtech.com.cn
Under acidic conditions or in the presence of a Lewis acid, the reaction often proceeds through a pathway with significant carbocationic character at the more substituted carbon. acs.orgmagtech.com.cn The oxygen atom is first protonated or coordinated to the Lewis acid, which weakens the C-O bonds and facilitates nucleophilic attack. In the case of 2-aryloxetanes, attack at the C2 (benzylic) position is electronically favored due to the stabilization of the resulting positive charge by the adjacent aryl ring. magtech.com.cn
A compelling mechanistic pathway was proposed for the reaction of 2-aryloxetanes with aryl borates. It is suggested that the reaction proceeds through a six-membered transition state, which accounts for the observed predominant retention of configuration at the stereocenter. acs.orgacs.org This intramolecular-like delivery of the aryloxy group is distinct from typical Sₙ2 (inversion) or Sₙ1 (racemization) pathways.
The FLP-catalyzed reductive opening of 3-aryloxetanes reveals an even more complex mechanism. The reaction is initiated by the activation of the oxetane by a highly Lewis acidic silylium (B1239981) cation. acs.org This leads to the formation of a silyl (B83357) ether intermediate. Subsequently, the FLP can activate this intermediate, promoting an intramolecular nucleophilic attack by the aryl group to form a phenonium ion. acs.org This key intermediate then undergoes ring-opening and reduction to yield the final product with a migrated aryl group. acs.org
Computational studies have also shed light on the photophysical processes and repair mechanisms of oxetanes, particularly those formed in biological contexts, by exploring how substituents influence intersystem crossing rates and reaction pathways from excited states. magtech.com.cn For simple 2-aryloxetanes, the focus remains on the ground-state reactivity, where the interplay between the catalyst and the substrate dictates the outcome. The general mechanism for Lewis acid-catalyzed ring-opening is depicted below.
General Mechanism of Lewis Acid-Catalyzed Ring-Opening of 2-Aryloxetanes
Activation: The Lewis acid (LA) coordinates to the oxetane oxygen atom, activating the ring.
Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the ring carbons. For 2-aryloxetanes, attack typically occurs at the benzylic C2 position due to electronic stabilization.
Ring-Opening: The C-O bond cleaves, opening the ring and forming the functionalized alcohol product.
This mechanistic understanding is crucial for designing new synthetic methodologies and predicting the products of novel transformations involving this compound and related systems.
Spectroscopic Characterization Techniques for 2 4 Methylphenyl Oxetane and Oxetane Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of organic molecules, including oxetanes. numberanalytics.com Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.
The ¹H NMR spectra of oxetanes display characteristic chemical shifts for the protons on the heterocyclic ring. In unsubstituted oxetane (B1205548), the α-protons (adjacent to the oxygen atom) typically resonate at a lower field (around 4.65-4.73 ppm) compared to the β-protons (around 2.61-2.72 ppm). researchgate.netillinois.edu The introduction of substituents significantly influences these chemical shifts due to electronic and steric effects. illinois.edu For instance, in 2-substituted oxetanes, the methine proton at the C2 position shows a distinct shift. The presence of an aromatic ring, as in 2-(4-Methylphenyl)oxetane, would further influence the chemical shifts of the oxetane ring protons due to the ring current effect of the aryl group.
| Compound | Solvent | Proton Chemical Shifts (δ ppm) |
| Oxetane | CDCl₃ | α-H: 4.65, β-H: 2.61 researchgate.net |
| 2-Methyloxetane | - | Me: 1.35, H-2: 4.85, H-3: 2.24, 2.63, H-4: 4.37, 4.49 illinois.edu |
| 3-(4-(benzyloxy)phenyl)oxetan-3-ol | CDCl₃ | OH: 2.92 (br), Oxetane CH₂: 4.86-4.91 (m, 4H), Other aromatic and benzylic protons mdpi.com |
| 3,3-Dimethyloxetane (B1346095) | - | α-H: 4.23, Me: 1.27 illinois.edu |
This table presents representative ¹H NMR data for various oxetane compounds.
In ¹³C NMR spectroscopy, the carbon atoms of the oxetane ring also exhibit characteristic chemical shifts. For the parent oxetane, the α-carbons (C2 and C4) appear around 72.8 ppm, while the β-carbon (C3) is found further upfield at approximately 23.1 ppm. illinois.edu Substitution on the ring leads to predictable changes in these shifts. For this compound, the carbon attached to the aryl group (C2) would be significantly shifted, and the signals for the tolyl group carbons would also be present in the aromatic region of the spectrum.
| Compound | Solvent | Carbon Chemical Shifts (δ ppm) |
| Oxetane | - | Cα: 72.8, Cβ: 23.1 illinois.edu |
| 2-Methyloxetane | - | C2: 78.3, C3: 29.2, C4: 66.6, Me: 24.1 illinois.edu |
| 3-(4-(benzyloxy)phenyl)oxetan-3-ol | CDCl₃ | C(OH): 75.8, Oxetane CH₂: 85.7, Other aromatic and benzylic carbons mdpi.com |
| 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,2′-oxirane] | CDCl₃ | C-spiro: 58.9, Oxirane CH₂: 56.4, Other aliphatic and aromatic carbons nih.gov |
This table provides illustrative ¹³C NMR data for various oxetane-related structures.
For oxetanes containing other heteroatoms like nitrogen or fluorine, advanced NMR techniques are invaluable. ipb.pt
¹⁵N NMR: This technique is used for nitrogen-containing oxetane derivatives, although its low natural abundance and sensitivity can be a challenge. ipb.pt It provides information about the electronic environment of the nitrogen atom.
¹⁹F NMR: For fluorinated oxetanes, ¹⁹F NMR is a highly sensitive and informative technique. The chemical shifts and coupling constants (J-F, F-F) provide crucial data for structural determination. chemrxiv.org
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish the connectivity between protons and carbons, which is essential for the unambiguous assignment of all signals in complex substituted oxetanes like this compound. numberanalytics.comacs.org
Mass Spectrometry (MS) of Oxetane Compounds.umanitoba.camdpi.com
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the electron ionization (EI) mass spectrum of oxetane derivatives, a common fragmentation pathway involves the cleavage of the strained four-membered ring. For instance, spiro-oxetanes often show a characteristic loss of a CH₂O fragment (30 Da). mdpi.com The mass spectrum of 3,3-dimethyloxetane is available in the NIST database. nist.gov For this compound, one would expect to see the molecular ion peak and fragmentation patterns corresponding to the loss of small molecules from the oxetane ring and cleavage at the bond connecting the phenyl group.
Infrared (IR) Spectroscopy of Oxetane Compounds.umanitoba.camdpi.com
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The oxetane ring itself has several characteristic vibrations. A key feature is the ring-puckering motion, which occurs at a very low frequency, around 53 cm⁻¹ for unsubstituted oxetane. umanitoba.caresearchgate.net Other significant vibrations include the C-O-C asymmetric and symmetric stretching modes. The C-O asymmetric stretch is typically observed around 1008 cm⁻¹, while the C-C symmetric stretch appears near 1033 cm⁻¹. umanitoba.ca For this compound, the IR spectrum would also show characteristic bands for the aromatic ring (C=C stretching, C-H stretching and bending) and the methyl group.
X-ray Crystallographic Investigations of Oxetane Structures.acs.orgnih.gov
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Studies on unsubstituted oxetane have shown that the ring is not perfectly planar but adopts a slightly "puckered" conformation to relieve some ring strain. illinois.eduacs.org The degree of puckering is influenced by the substituents on the ring. nih.govacs.org For example, the introduction of substituents can increase unfavorable eclipsing interactions, leading to a more puckered conformation. acs.org An X-ray crystal structure of this compound would precisely define the bond lengths, bond angles, and the dihedral angle of the oxetane ring, as well as the relative orientation of the 4-methylphenyl substituent. Such studies are crucial for understanding the conformational preferences and solid-state packing of these molecules. nih.gov
Computational and Theoretical Studies of Oxetane Chemistry
Quantum Chemical Calculations of Oxetane (B1205548) Systems (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone for investigating the properties of oxetane derivatives. researchgate.net DFT is a computational method used to examine the electronic structure of many-body systems, making it well-suited for predicting molecular geometries, energies, and other electronic properties with a favorable balance of accuracy and computational cost. researchgate.netrsc.org Studies using DFT have been applied to understand the reaction mechanisms of oxetane formation, such as in the biosynthesis of Paclitaxel (Taxol), and to predict the reactivity of novel oxetane-based compounds. researchgate.netrsc.org
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, representing the most stable structure. For oxetanes, DFT calculations have been used to determine key structural parameters. The parent oxetane molecule is not perfectly planar but adopts a slightly puckered conformation to relieve some torsional strain. acs.org Its bond angles are significantly compressed from the ideal tetrahedral angle of 109.5°, which is a primary source of its ring strain. acs.org
The introduction of a substituent, such as a 4-methylphenyl group at the C2 position, would be expected to influence the ring's puckering and the orientation of the substituent relative to the ring. While specific optimized geometry data for 2-(4-Methylphenyl)oxetane is not detailed in the reviewed literature, DFT studies on related structures, like those used to investigate the formation of pyrimidine (B1678525) (6-4) pyrimidone photoproducts, confirm that the oxetane ring is an electronically stable local minimum on the potential energy surface. researchgate.net
Electronic structure analysis through DFT provides information on the distribution of electrons within the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. For instance, DFT investigations of various heterocyclic compounds show that a larger HOMO-LUMO gap generally corresponds to greater stability.
Table 1: Calculated Bond Lengths and Angles for the Parent Oxetane Ring This table presents data for the unsubstituted oxetane ring as a reference.
| Parameter | Bond | Value (at 140 K) |
| Bond Length | C-O | 1.448 Å |
| Bond Length | C-C | 1.549 Å |
| Bond Angle | ∠ C-O-C | 91.8° |
| Bond Angle | ∠ O-C-C | 88.2° |
| Bond Angle | ∠ C-C-C | 84.5° |
| Data sourced from X-ray analysis, which is corroborated by computational models. acs.org |
A significant application of quantum chemical calculations is the prediction of various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis. Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to absorption in UV-Vis spectra. researchgate.net
These theoretical predictions serve multiple purposes. They can aid in the interpretation and assignment of experimental spectra, helping to confirm the structure of a newly synthesized compound. Furthermore, by comparing theoretical and experimental data, researchers can validate the accuracy of the computational methods and basis sets used. researchgate.net While specific theoretical spectra for this compound were not found in the surveyed literature, the methodology is standard practice in the computational study of novel organic molecules.
Molecular Dynamics (MD) Simulations in Oxetane Research
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov Unlike quantum chemical methods that often focus on static, minimum-energy structures, MD provides a dynamic view of molecular behavior, including conformational changes, interactions with solvent molecules, and the processes of binding to biological targets. nih.govnih.gov
In the context of oxetane research, MD simulations can be invaluable. For example, simulations can explore the conformational flexibility of the oxetane ring and its substituents in different environments, such as in aqueous solution or nonpolar solvents. Quasiclassical MD simulations have been used to investigate reaction dynamics, showing how solvent effects can reshape the potential energy surface and influence product distributions in reactions involving heterocyclic compounds. nih.gov Although specific MD studies focused on this compound are not prominent in the literature, this technique is essential for understanding the dynamic behavior of such molecules in complex biological or chemical systems. nih.govrsc.org
Analysis of Ring Strain and Conformational Preferences in Oxetanes
The four-membered ring of oxetane possesses significant ring strain, a consequence of angle strain from compressed endocyclic bond angles and torsional strain from eclipsing interactions of hydrogen atoms. acs.org The total ring strain energy of the parent oxetane is approximately 25.5 kcal/mol (106 kJ/mol), which is comparable to that of oxirane (epoxide) and much higher than that of the five-membered tetrahydrofuran (B95107) (THF). acs.orgacs.org This inherent strain is a defining feature of oxetane chemistry, contributing to its reactivity in ring-opening reactions. nih.gov
To alleviate some of this strain, the oxetane ring is not planar but exists in a puckered conformation. acs.org The addition of substituents further influences the ring's conformational preferences. For a molecule like this compound, the bulky aryl group will adopt a position that minimizes steric interactions with the rest of the ring, which in turn affects the degree of puckering. Computational studies on substituted cyclohexanes, a well-understood system, demonstrate that substituents strongly prefer an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions, a principle that also applies to substituted oxetanes.
Table 2: Comparison of Ring Strain in Cyclic Ethers
| Compound | Ring Size | Ring Strain (kcal/mol) |
| Oxirane | 3 | 27.3 |
| Oxetane | 4 | 25.5 |
| Tetrahydrofuran | 5 | 5.6 |
| Data sourced from various chemical reviews. acs.org |
Applications of Oxetane Derivatives in Chemical Research Excluding Prohibited Areas
Oxetanes as Synthetic Building Blocks and Scaffolds in Organic Synthesis
The inherent ring strain of the oxetane (B1205548) core, a consequence of its four-membered structure, renders it a reactive yet selectively addressable functional group. This characteristic makes oxetane derivatives, including 2-aryl-oxetanes, valuable building blocks for the synthesis of more elaborate molecular structures.
Construction of Complex Molecular Architectures
The strategic incorporation of the oxetane motif allows for the construction of complex and diverse molecular architectures. The ring can be opened under specific conditions to introduce new functionalities and extend the carbon skeleton. For instance, the synthesis of various substituted oxetanes serves as a gateway to a wide array of molecular scaffolds.
One of the key methods for synthesizing 2-substituted oxetanes is the Williamson etherification, an intramolecular cyclization of a 1,3-halohydrin. The enantioselective synthesis of 2-aryl-substituted oxetanes has been achieved with high enantiomeric excess through the reduction of β-haloketones followed by cyclization. nih.gov This provides access to chiral building blocks that are crucial in the synthesis of pharmaceuticals and other biologically active molecules.
The versatility of the oxetane ring is further demonstrated in its ability to participate in cascade reactions. For example, photochemical reactions have been employed to construct tricyclic systems containing an oxetane ring, showcasing the potential for rapid increases in molecular complexity. beilstein-journals.org
Table 1: Examples of Synthetic Methods for 2-Aryl-Oxetanes
| Entry | Aryl Group | Reaction Type | Catalyst/Reagent | Yield (%) | Reference |
| 1 | Phenyl | Enantioselective reduction and cyclization | Lithium borohydride (B1222165) / chiral ligand, KOH | - | nih.gov |
| 2 | Various Aryl | Anionic substitution cyclization | LiHMDS | High | acs.org |
| 3 | Phenyl | Rhodium-catalyzed O-H insertion and cyclization | Rh₂(OAc)₄ | 86 | rsc.org |
| 4 | Pyridyl | Rhodium-catalyzed O-H insertion and cyclization | Rh₂(OAc)₄ | - | rsc.org |
| 5 | Spirooxindole | Addition/substitution cascade | Phenyl vinyl selenone, KOH | Moderate to good | beilstein-journals.org |
This table presents a selection of synthetic methods for 2-aryl-oxetanes, which are structurally related to 2-(4-Methylphenyl)oxetane. The yields are as reported in the cited literature.
Isosteric Replacements in Chemical Design
In the field of medicinal chemistry, the concept of isosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool for optimizing drug candidates. The oxetane ring has gained significant traction as a versatile isostere for several common functional groups, offering improvements in physicochemical properties such as solubility, metabolic stability, and lipophilicity. u-tokyo.ac.jpresearchgate.net
The replacement of a gem-dimethyl group with an oxetane can enhance polarity and metabolic stability without significantly increasing molecular volume. u-tokyo.ac.jp This is particularly advantageous in drug design, where reducing lipophilicity can lead to improved pharmacokinetic profiles. Furthermore, the oxetane moiety has been successfully employed as a bioisostere for the carbonyl group in ketones, esters, and amides, as well as for the benzamide (B126) group. acs.orgnih.gov The three-dimensional and polar nature of the oxetane ring can lead to improved binding interactions with biological targets. acs.org
Aryl amino-oxetanes, for instance, have been investigated as isosteres for benzamides. acs.org These compounds have shown promising properties, including increased aqueous solubility and stability under acidic and basic conditions, while maintaining desirable metabolic stability. acs.org The ability of the oxetane ring to act as a hydrogen bond acceptor is also a key feature in its role as an isosteric replacement. u-tokyo.ac.jp
Development of Oxetane-Based Advanced Materials
The unique reactivity of the oxetane ring, particularly its propensity for ring-opening polymerization, has led to its exploration in the development of advanced materials with novel properties.
Oxetane-Based Photonic Films
A fascinating application of oxetane derivatives lies in the creation of photonic films. These are materials that can control the flow of light, leading to applications in areas such as reflective coatings, optical filters, and anti-counterfeiting technologies. Oxetane-based liquid crystals have been shown to be excellent precursors for the fabrication of such films. nih.govacs.orgnih.govacs.org
These liquid crystalline oxetanes can be aligned and then photopolymerized to create highly ordered, cross-linked networks. nih.govresearchgate.net A significant advantage of using oxetane-based systems over more traditional acrylate-based ones is that their polymerization is not inhibited by oxygen, which simplifies the manufacturing process. nih.govacs.orgnih.govacs.org The resulting photonic films can be produced on flexible substrates and patterned with high resolution, opening up possibilities for large-scale industrial applications. nih.govnih.govacs.org
Polymer Chemistry Applications of Oxetanes
The polymerization process can be controlled to produce polymers with defined molecular weights and narrow molecular weight distributions. The properties of the resulting polymers are influenced by the nature of the substituent on the oxetane ring. For example, the incorporation of aryl groups can affect the glass transition temperature and solubility of the polymer.
Table 2: Properties of Oxetane-Based Polymers and Materials
| Monomer/System | Polymer/Material Type | Key Properties | Potential Applications | Reference |
| Oxetane Liquid Crystals | Photonic Film | High resolution, air-curable, flexible | Reflective coatings, anti-counterfeit labels | nih.govacs.orgnih.govacs.org |
| 2-Substituted Oxetanes | Polyethers | Tunable thermal and mechanical properties | Advanced materials | acs.org |
This table summarizes the properties and potential applications of polymers and materials derived from oxetane-based monomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
